molecular formula C12H17BrFN B1407041 [(4-Bromo-3-fluorophenyl)methyl](pentyl)amine CAS No. 1537058-21-1

[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine

Cat. No.: B1407041
CAS No.: 1537058-21-1
M. Wt: 274.17 g/mol
InChI Key: WHRYRUIXTGRYDF-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pentylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with pentylamine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Bromo-3-fluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines with different substituents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

    Nucleophilic Substitution: Various substituted phenylmethylamines.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its effects on biological systems, including potential use as a ligand in receptor studies.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-fluorophenyl)methylamine
  • (4-Bromo-3-fluorophenyl)methylamine
  • (4-Bromo-3-fluorophenyl)methylamine

Uniqueness

(4-Bromo-3-fluorophenyl)methylamine is unique due to the presence of a pentyl group, which can influence its lipophilicity and membrane permeability. This can affect its pharmacokinetic properties, making it distinct from other similar compounds with shorter alkyl chains.

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN/c1-2-3-4-7-15-9-10-5-6-11(13)12(14)8-10/h5-6,8,15H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRYRUIXTGRYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine
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[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine
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[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine
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[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine

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